Sigmoidin B is a natural product found in Glycyrrhiza uralensis, Erythrina sigmoidea, and other organisms with data available.
Sigmoidin B
CAS No.: 87746-47-2
VCID: VC21334722
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Sigmoidin B is a naturally occurring compound classified as a tetrahydroxyflavanone, specifically a prenylflavanone. It is derived from plants such as Erythrina sigmoidea and has been found in other organisms like Glycyrrhiza uralensis . This compound exhibits significant biological activities, including anti-inflammatory, antioxidant, antibacterial properties, and acts as a radical scavenger . Biological ActivitiesSigmoidin B demonstrates potent anti-inflammatory and antioxidant properties. It effectively scavenges the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical and acts as a selective inhibitor of 5-lipoxygenase, which plays a role in arachidonic acid metabolism . In experimental models of inflammation, such as the 12-O-tetradecanoylphorbol 13-acetate (TPA) test and phospholipase A2-induced mouse paw oedema, Sigmoidin B shows significant activity in reducing inflammation . Research FindingsResearch on Sigmoidin B highlights its potential therapeutic applications due to its biological activities. In studies involving mouse models, Sigmoidin B and its analogs have shown efficacy in reducing oedema formation and scavenging free radicals . The compound's ability to selectively inhibit 5-lipoxygenase without affecting cyclooxygenase-1 activity suggests a targeted mechanism of action for its anti-inflammatory effects . Key Research Highlights:
Occurrence and DerivativesSigmoidin B is found in various plant species, including Erythrina sigmoidea and Glycyrrhiza uralensis . A derivative of Sigmoidin B, known as Sigmoidin B 3'-methyl ether, has been identified in other Erythrina species like Erythrina velutina . This derivative has a molecular formula of C21H22O6 and a molecular weight of 370.4 g/mol . |
---|---|
CAS No. | 87746-47-2 |
Product Name | Sigmoidin B |
Molecular Formula | C20H20O6 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1 |
Standard InChIKey | SFQIGPZCFNTPOD-KRWDZBQOSA-N |
Isomeric SMILES | CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
SMILES | CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
Synonyms | Uralenin; (2S)-2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 5,7,3′,4′-Tetrahydroxy-5′-prenylflavanone |
PubChem Compound | 73205 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume